Mitoquinone mesylate is a mitochondria-targeted antioxidant designed to accumulate within mitochondria in vivo in order to protect against oxidative damage.
Mitoquinone mesylate
CAS No.: 845959-50-4
Cat. No.: VC0006895
Molecular Formula: C38H47O7PS
Molecular Weight: 678.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 845959-50-4 |
---|---|
Molecular Formula | C38H47O7PS |
Molecular Weight | 678.8 g/mol |
IUPAC Name | 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate |
Standard InChI | InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Standard InChI Key | GVZFUVXPTPGOQT-UHFFFAOYSA-M |
SMILES | CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] |
Canonical SMILES | CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] |
Chemical Structure and Mechanism of Action
Molecular Design
Mitoquinone mesylate ([10-(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadienyl)decyl triphenylphosphonium methanesulfonate]) combines a CoQ10-like quinone group with a TPP+ cation. The TPP+ moiety enables passive diffusion across lipid bilayers and preferential accumulation in the negatively charged mitochondrial matrix . Unlike endogenous CoQ10, which localizes to mitochondrial membranes, MitoQ’s covalent modification enhances its bioavailability and retention within mitochondria, where it undergoes redox cycling between oxidized (MitoQ) and reduced (MitoQH2) forms .
Antioxidant Mechanism
MitoQ scavenges mitochondrial superoxide and lipid peroxyl radicals, thereby preventing oxidative damage to mitochondrial DNA, proteins, and lipids. Its efficacy arises from two synergistic properties:
-
Targeted Delivery: The TPP+ cation drives accumulation, achieving tissue concentrations exceeding plasma levels by >5,000-fold within 24 hours of administration .
-
Redox Cycling: MitoQ regenerates its antioxidant capacity by accepting electrons from complex II (succinate dehydrogenase) and transferring them to complex III (cytochrome bc1), bypassing complex I and reducing ROS production .
Therapeutic Applications
Sepsis-Induced Organ Dysfunction
In murine models of cecal ligation puncture (CLP)-induced sepsis, MitoQ (3.5 mg/kg/day) preserved diaphragm contractile function by mitigating mitochondrial oxidative damage. Key findings include:
-
Diaphragm Force Generation: CLP reduced maximal specific force by 58% (12.8 ± 1.9 N/cm² vs. 30.2 ± 1.3 N/cm² in sham controls), while MitoQ restored force to baseline (30.0 ± 1.0 N/cm²) .
-
Mitochondrial Respiration: MitoQ prevented sepsis-induced declines in state 3 oxygen consumption rate (OCR) and aconitase activity, markers of electron transport chain integrity .
Parameter | Sham | Sham + MitoQ | CLP | CLP + MitoQ |
---|---|---|---|---|
Maximal Force (N/cm²) | 30.2 ± 1.3 | 28.0 ± 1.3 | 12.8 ± 1.9 | 30.0 ± 1.0 |
Aconitase Activity (%) | 100 ± 8 | 98 ± 6 | 42 ± 5 | 94 ± 7 |
Delayed administration (6 hours post-CLP) proved equally effective, highlighting its potential for clinical translation .
Viral Infections
In SARS-CoV-2-infected K18-hACE2 transgenic mice, oral MitoQ (10 mg/kg/day) reduced pulmonary viral titers by 4-log units and suppressed interleukin-6 (IL-6) production. Mechanistically, MitoQ upregulated antiviral proteins TOM70 and MX1 while activating the Nrf2 antioxidant pathway .
Cardiovascular Health
A randomized controlled trial in older adults (n=20) demonstrated that MitoQ (20 mg/day for 6 weeks) improved endothelial-dependent vasodilation by 42%, attributable to reduced mitochondrial ROS and enhanced nitric oxide bioavailability .
Pro-Tumorigenic Effects
Paradoxically, in KRAS-mutant pancreatic ductal adenocarcinoma (PDA) models, MitoQ increased DCLK1+ cancer stem cells by 3-fold, potentially due to hydrogen peroxide accumulation following superoxide dismutation .
Controversies and Limitations
Conflicting Cancer Outcomes
While MitoQ inhibits breast cancer growth , it promotes pancreatic cancer stemness , underscoring context-dependent effects. This duality necessitates tumor type-specific investigations before clinical deployment.
"MitoQ’s ability to preserve diaphragm function in sepsis could revolutionize critical care, reducing ventilator dependence and mortality." — Adapted from
"The dual role of MitoQ in cancer—tumor suppression versus stem cell promotion—highlights the complexity of mitochondrial targeting." — Adapted from
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume